2-Amino-N-[(1R)-1-phenylethyl]propanamide
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Overview
Description
2-Amino-N-[(1R)-1-phenylethyl]propanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, featuring an amino group and a phenylethyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[(1R)-1-phenylethyl]propanamide typically involves the reaction between an appropriate amine and a carboxylic acid derivative. One common method is the coupling of ®-1-phenylethylamine with a propanamide derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, often at room temperature, to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[(1R)-1-phenylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-Amino-N-[(1R)-1-phenylethyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-N-[(1R)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity and stability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with a similar backbone but lacking the phenylethyl group.
N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide: A more complex amide with additional functional groups and a different structure
Uniqueness
2-Amino-N-[(1R)-1-phenylethyl]propanamide is unique due to the presence of both an amino group and a phenylethyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-[(1R)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m1/s1 |
InChI Key |
UJLHTMLCGCJXRX-YGPZHTELSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(C)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
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